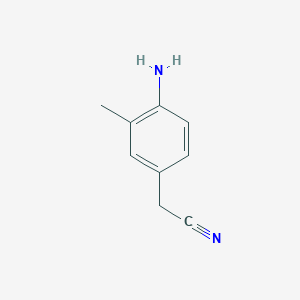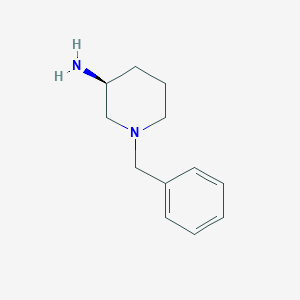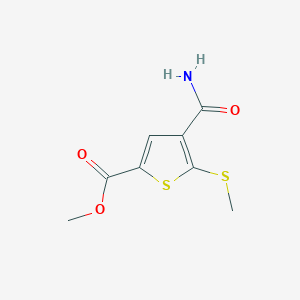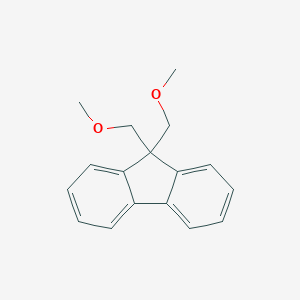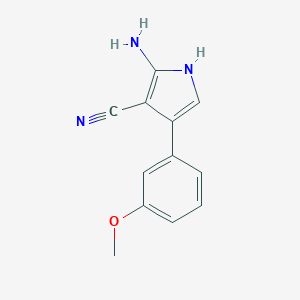
5-(苄氧基)吡啶-3-胺
描述
Synthesis Analysis
The synthesis of 5-(Benzyloxy)pyridin-3-amine and related compounds involves various chemical reactions, including cross-coupling reactions, multicomponent syntheses, and cyclization processes. For instance, palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group have been shown to efficiently produce new amino-substituted arylpyridines, bipyridines, and pyrazinopyridines, indicating a versatile method for synthesizing compounds related to 5-(Benzyloxy)pyridin-3-amine (Thompson et al., 2005). Additionally, electrochemical aliphatic C–H amination strategies offer a path to important heterocyclic motifs, showcasing the diverse synthetic approaches available for creating compounds within the same chemical family (Herold, Bafaluy, & Muñiz, 2018).
Molecular Structure Analysis
The molecular structure of 5-(Benzyloxy)pyridin-3-amine and its analogs can be elucidated using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. Studies have detailed the synthesis and characterization of compounds exhibiting complex molecular structures, demonstrating the intricate nature of these molecules (Dani et al., 2013). The crystal and molecular structure investigations provide insight into the arrangement of atoms within the compound, influencing its reactivity and physical properties.
Chemical Reactions and Properties
5-(Benzyloxy)pyridin-3-amine undergoes a variety of chemical reactions, reflecting its reactive nature. The compound's involvement in synthesis reactions, such as those leading to the formation of pyrrolo[3,4-b]pyridin-5-ones, showcases its utility in constructing complex molecular architectures (Janvier, Sun, Bienaymé, & Zhu, 2002). These reactions highlight the chemical versatility and potential applications of 5-(Benzyloxy)pyridin-3-amine in various domains.
Physical Properties Analysis
The physical properties of 5-(Benzyloxy)pyridin-3-amine, such as melting point, solubility, and crystalline structure, are crucial for its handling and application in different chemical processes. Research into related compounds provides insights into their phase behavior, fluorescent properties, and interactions with other substances, which can be inferred for 5-(Benzyloxy)pyridin-3-amine (Hiscock et al., 2019).
Chemical Properties Analysis
The chemical properties of 5-(Benzyloxy)pyridin-3-amine, including its reactivity with various reagents, stability under different conditions, and participation in chemical transformations, are of significant interest. The synthesis and reactions of related pyridine and pyrazole derivatives provide a basis for understanding the chemical behavior of 5-(Benzyloxy)pyridin-3-amine, indicating its potential as a versatile intermediate in organic synthesis (Wang et al., 2010).
科学研究应用
DFT研究反应机制
一项密度泛函理论(DFT)研究聚焦于2-苄氧基吡啶衍生物的反应机制和区域选择性,包括与5-(苄氧基)吡啶-3-胺相关的化合物。研究发现,苯环上的电子给体基团可以降低重排的活化能,可能指导未来合成方法用于衍生起始物(Yang et al., 2019)。
新型衍生物的抗菌评价
针对新型5-苄酰-N-取代氨基和5-苄酰-N-磺酰氨基-4-烷基硫基-2-吡啉酮的研究,这些化合物源自涉及类似化合物的反应,显示出有希望的抗菌和抗真菌活性。该研究暗示了基于吡啶-3-胺衍生物开发新型抗微生物药物的潜力(Elgemeie et al., 2017)。
绿色条件下的合成
通过在无催化剂和无溶剂条件下反应与5-(苄氧基)吡啶-3-胺相关的化合物,实现了对5-羟基-咖啡酮[2,3-b]吡啶的环境友好合成。这种方法突显了化学研究中朝着更绿色合成途径的推进(Gupta & Khurana, 2017)。
席夫碱合成和抑制研究
由2-氨基吡啶和取代苯甲醛合成的席夫碱类化合物,针对其抗菌性能进行了研究。这些与5-(苄氧基)吡啶-3-胺结构相关的化合物显示出抑制金黄色葡萄球菌和大肠杆菌生长的能力,表明它们作为抗微生物剂的潜力(Dueke-Eze et al., 2011)。
用于癌症治疗的c-Met抑制
一系列与5-(苄氧基)吡啶-3-胺密切相关的5-(苄氧基)吡啶-2(1H)-酮衍生物被合成并评估其对c-Met的抑制活性,c-Met是涉及各种癌症的受体酪氨酸激酶。其中一种化合物表现出强效抑制作用,暗示了这类衍生物的治疗潜力(Zhang et al., 2013)。
属性
IUPAC Name |
5-phenylmethoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHYKJJZOLICIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629385 | |
| Record name | 5-(Benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)pyridin-3-amine | |
CAS RN |
186593-25-9 | |
| Record name | 5-(Benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)
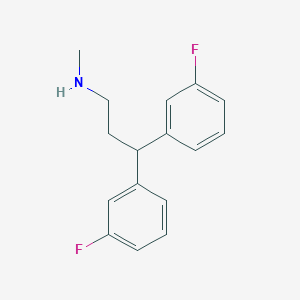
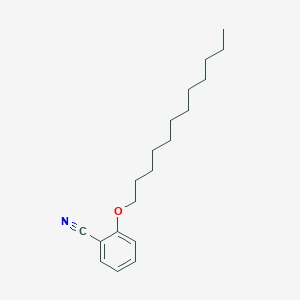
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)
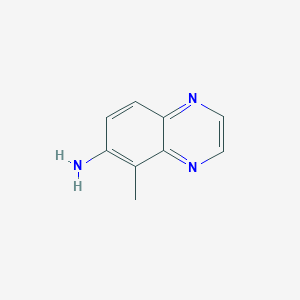
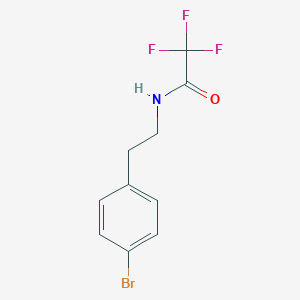
![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)

